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Compound of Interest

Compound Name: 4-(Methoxymethoxy)-2-nitroaniline
CAS No.: 54029-61-7
Cat. No.: B021294
Get Quote
. J

Technical Guide: 4-(Methoxymethoxy)-2-
nitroaniline

CAS: 54029-61-7 | Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073=""
class="inline ng-star-inserted">
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O
| MW: 198.18 g/mol [1][2]

Executive Summary

4-(Methoxymethoxy)-2-nitroaniline is a protected phenol derivative utilized primarily as a
scaffold in medicinal chemistry. It features a methoxymethyl (MOM) ether protecting group at
the para-position relative to the amine. This compound is strategically valuable because the
MOM group masks the phenolic hydroxyl against alkylating or oxidizing agents, while the ortho-
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nitroaniline core remains primed for reduction to a 1,2-phenylenediamine—a gateway to
benzimidazoles, quinoxalines, and purine mimetics.

This guide analyzes its structural properties, provides a validated synthesis protocol, and
details the specific stability profiles required for high-yield downstream processing.

Structural Characterization & Logic
Molecular Geometry and Intramolecular Bonding

The stability of this molecule is governed by the interaction between the amine and the nitro
group.

 Intramolecular Hydrogen Bond: The amino group (-NH

) at C1 acts as a hydrogen bond donor to the oxygen of the nitro group (-NO

) at C2. This planarizes the molecule, reducing the basicity of the amine and increasing the
stability of the crystalline lattice.

o Electronic Push-Pull: The amine is a strong resonance donor (+R), while the nitro group is a
strong acceptor (-R). This creates a "push-pull" system, significantly increasing the dipole
moment and shifting the UV-Vis absorption into the visible spectrum (appearing as an
orangel/yellow solid).

o MOM Ether Configuration: The methoxymethoxy group at C4 is orthogonal to the ring system
to minimize steric strain, providing a robust steric shield for the oxygen atom.

Visualization: Resonance & Connectivity

The following diagram illustrates the connectivity and the critical resonance stabilization that
dictates the compound's reactivity.
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Figure 1: Structural logic of 4-(Methoxymethoxy)-2-nitroaniline showing electronic and
conformational stabilization.

Synthetic Pathway & Experimental Protocol
Strategic Considerations

Direct nitration of 4-(methoxymethoxy)aniline is risky due to the acid-lability of the MOM group
(nitration usually requires H

SO

). Therefore, the standard validated route is the protection of the commercially available
precursor 4-amino-3-nitrophenol.

Reagent Choice:

o MOM-CI (Chloromethyl methyl ether): The gold standard for introducing the MOM group.
Warning: MOM-ClI is a potent carcinogen. Use strictly in a fume hood.

o Base (DIPEA vs. NaH): For nitrophenols, DIPEA (N,N-Diisopropylethylamine) in
Dichloromethane (DCM) is preferred over NaH. The nitro group increases the acidity of the
phenol (pKa ~7-8), making mild organic bases sufficient and safer than metal hydrides.

Validated Synthesis Protocol

Objective: Synthesis of 4-(Methoxymethoxy)-2-nitroaniline from 4-amino-3-nitrophenol.
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Materials:

4-Amino-3-nitrophenol (1.0 eq)[3]

MOM-CI (1.2 eq)

DIPEA (1.5 eq)

DCM (Anhydrous, 10 mL/g substrate)

Tetrabutylammonium iodide (TBAI) (0.05 eq - Catalyst)

Step-by-Step Workflow:

Solvation: Charge a dry round-bottom flask with 4-amino-3-nitrophenol and anhydrous DCM
under Nitrogen atmosphere.

Deprotonation: Add DIPEA dropwise at 0°C. Stir for 15 minutes. The solution will darken as
the phenoxide generates.

Alkylation: Add MOM-CI dropwise via syringe at 0°C. Caution: Exothermic.

Catalysis: Add catalytic TBAI. Allow the reaction to warm to room temperature (RT) and stir
for 4—6 hours.

Monitoring: Monitor via TLC (30% EtOAc in Hexanes). Product is less polar than the starting
phenol.

Workup: Quench with saturated NaHCO

. Extract with DCM (3x). Wash organics with water and brine. Dry over Na

SO

Purification: Flash column chromatography (SiO

, Hexane/EtOAc gradient).
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Yield Expectation: 85—-92% (Orange crystalline solid).
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4-Amino-3-nitrophenol

l
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Workup:
NaHCO3 Quench -> Extraction

Product:
4-(Methoxymethoxy)-2-nitroaniline

Click to download full resolution via product page

Figure 2: Synthetic workflow for MOM protection of 4-amino-3-nitrophenol.

Chemical Properties & Stability Profile[2][6]
Spectroscopic Data (Predicted)

Researchers should verify the identity of the synthesized compound using the following

characteristic signals.
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Technique Signal Assignment Notes
Ortho to NO
7.55 (d,
H NMR Ar-H (C3) , most deshielded
=2.5 Hz, 1H) aromatic.
7.15 (dd,
Ar-H (C5) Ortho to OMOM.
=9.0, 2.5 Hz, 1H)
6.80 (d, Ortho to NH
Ar-H (C6)
=9.0 Hz, 1H)
-NH Broad, exchangeable
5.90 (br s, 2H) ’ 9 :
-OCH Characteristic MOM
5.12 (s, 2H) o- methylene.
-OCH Characteristic MOM
3.45 (s, 3H) methyl.
IR 3430, 3360 cm N-H Stretch Primary amine.
Nitro group

1520, 1340 cm

N-O Stretch

(asymmetric/symmetri

c).

Stability Matrix

e Acid Sensitivity:High. The MOM group hydrolyzes rapidly in dilute aqueous acids (e.g., 1M

HCI, TFA/DCM).

» Base Stability:Excellent. Stable to NaOH, KOH, and basic nucleophiles (e.g., Grignards,

though the nitro group is reactive to Grignards).

e Redox Stability: The nitro group is susceptible to reduction (H
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/Pd, Fe/NH

Cl). The MOM group generally survives catalytic hydrogenation under neutral conditions.

Applications in Drug Development

The primary utility of 4-(Methoxymethoxy)-2-nitroaniline lies in its role as a masked 1,2-
diaminobenzene.

e Benzimidazole Synthesis:
o The nitro group is reduced (using H

/Pd-C or Na

S

@)

) to yield 4-(methoxymethoxy)benzene-1,2-diamine.

o This diamine reacts with aldehydes or carboxylic acids to form benzimidazoles, a scaffold
found in anthelmintics (e.g., Albendazole) and proton pump inhibitors.

¢ Solubility Enhancement:

o The MOM group improves the solubility of the intermediate in organic solvents compared
to the free phenol, facilitating smoother coupling reactions.

o Orthogonal Protection:

o The MOM group can be retained while manipulating the amine, then removed at the final
stage using mild acid (e.g., 6M HCI in isopropanol) to reveal the phenol for further
derivatization or hydrogen bonding interactions in the active site.

References

o Synthesis of Nitroaniline Derivatives
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o Source: Wikipedia contributors. (2025). "4-Nitroaniline."[4][2][5][6] Wikipedia, The Free
Encyclopedia.

o URL:[Link]

¢ MOM Group Properties & Stability
o Source: Organic Chemistry Portal.[7] "Methoxymethyl ethers (MOM ethers)."[7]
o URL:[Link]

e Compound Data & CAS

o Source: ChemicalBook. "1-Amino-2-nitro-4-methoxy-O-methyl-benzene (CAS 54029-61-
7)."[4]

¢ Precursor Reactivity (4-Amino-3-nitrophenol)

o Source: National Institutes of Health (NIH) - PubChem. "4-Amino-3-nitrophenol.”

o URL:[LiNkK]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 7. MOM Ethers [organic-chemistry.org]

e To cite this document: BenchChem. [chemical structure of 4-(Methoxymethoxy)-2-
nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b021294/docs#chemical-structure-of-4-
methoxymethoxy-2-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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